

# Application Note & Protocol: Quantification of Enduracidin B in Fermentation Broth using HPLC

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## Compound of Interest

Compound Name: *Enduracidin B*

Cat. No.: *B8261600*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Enduracidin, a potent lipopeptide antibiotic produced by *Streptomyces fungicidicus*, exhibits significant activity against Gram-positive bacteria. It is a mixture of structurally similar compounds, primarily Enduracidin A and B, which differ by a single carbon in their fatty acid side chain.<sup>[1]</sup> Accurate quantification of these components in fermentation broth is crucial for process optimization, yield determination, and quality control in drug development. This application note provides a detailed protocol for the quantification of **Enduracidin B** in fermentation broth using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

## Experimental Protocols

### 1. Sample Preparation from Fermentation Broth

This protocol outlines the extraction of Enduracidin from the fermentation broth of *Streptomyces fungicidicus* for HPLC analysis.

#### Materials:

- Fermentation broth of *Streptomyces fungicidicus*

- Methanol (HPLC grade)
- Deionized water
- Hydrochloric acid (HCl)
- n-Butanol
- Centrifuge
- Vortex mixer
- Rotary evaporator
- Syringe filters (0.22  $\mu$ m, PTFE or nylon)
- HPLC vials

Procedure:

- Cell Separation: Centrifuge 10 mL of the fermentation broth at 4000 rpm for 20 minutes to separate the mycelia from the supernatant.
- Mycelial Extraction:
  - Wash the harvested mycelia with deionized water.
  - Resuspend the washed mycelia in 5 times its wet weight of 70% aqueous methanol, with the pH adjusted to 3.5 using 1 N HCl.[\[1\]](#)
  - Shake the suspension at 200 rpm overnight at room temperature.
  - Centrifuge the suspension at 4000 rpm for 20 minutes to pellet the cell debris. Collect the supernatant.
- Supernatant Extraction:
  - For the supernatant from step 1, perform a liquid-liquid extraction with an equal volume of n-butanol.

- Mix vigorously for 10 minutes and allow the phases to separate.
- Collect the upper butanol phase.
- Solvent Evaporation: Combine the methanolic extract from the mycelia and the butanolic extract from the supernatant. Evaporate the solvent using a rotary evaporator at 40°C until dryness.
- Reconstitution and Filtration: Reconstitute the dried extract in 1 mL of the mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

## 2. HPLC Analysis

This protocol describes the chromatographic conditions for the quantification of **Enduracidin B**.

Instrumentation and Conditions:

Parameter	Specification
HPLC System	A standard HPLC system with a UV-Vis detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	10% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection	UV at 267 nm <sup>[2]</sup>

## 3. Standard Curve Preparation

- Prepare a stock solution of **Enduracidin B** standard at a concentration of 1 mg/mL in the mobile phase.
- Perform serial dilutions to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
- Inject each standard solution into the HPLC system and record the peak area.
- Construct a calibration curve by plotting the peak area against the concentration of **Enduracidin B**.

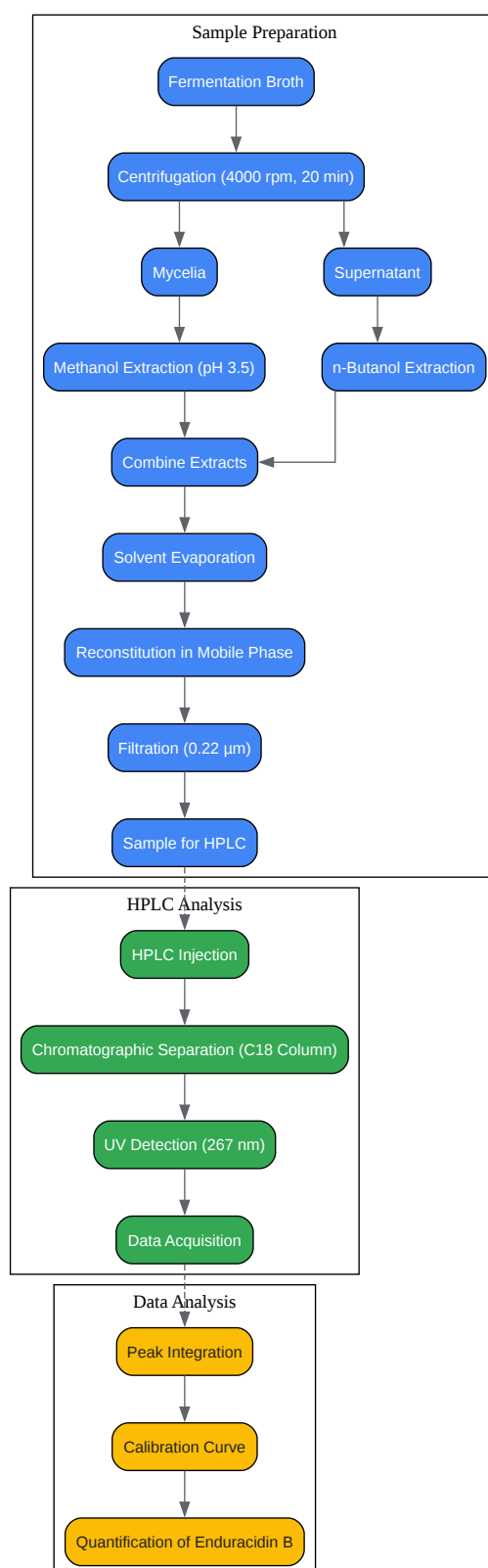
## Data Presentation

Table 1: HPLC Method Validation Parameters

Parameter	Result	Acceptance Criteria
Linearity (µg/mL)	1 - 100	-
Correlation Coefficient (r <sup>2</sup> )	0.9992	≥ 0.999
Precision (%RSD, n=6)	1.8%	≤ 2.0%
Accuracy (Recovery %)	98.5% - 101.2%	95% - 105%
Limit of Detection (LOD)	0.3 µg/mL	-
Limit of Quantification (LOQ)	1.0 µg/mL	-

## Mandatory Visualization

Experimental Workflow for **Enduracidin B** Quantification

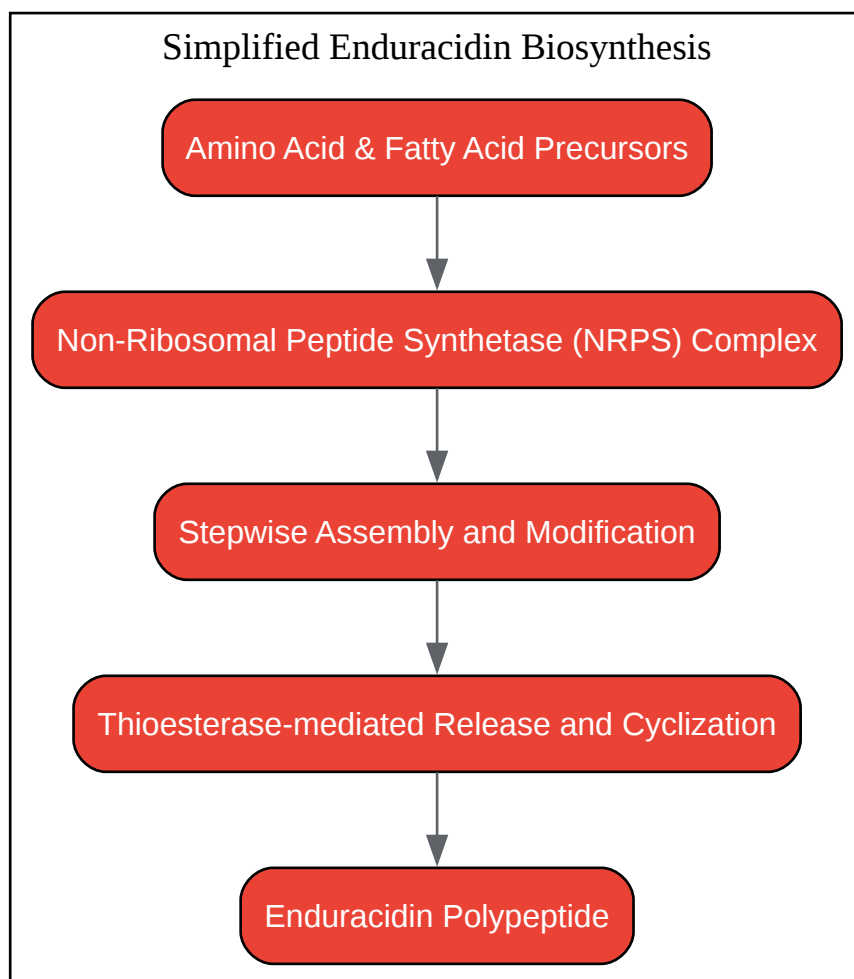


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Caption: Workflow for the quantification of **Enduracidin B**.

## Signaling Pathway (Biosynthesis Context)

While a detailed signaling pathway for **Enduracidin B** production is complex and involves numerous enzymatic steps, a simplified logical flow of its non-ribosomal peptide synthesis can be represented.



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Caption: Simplified biosynthesis of Enduracidin.

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## References

- 1. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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